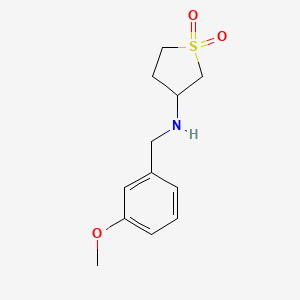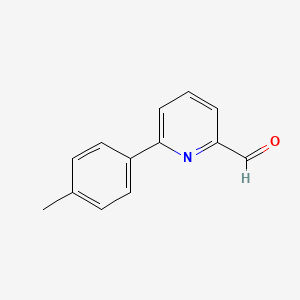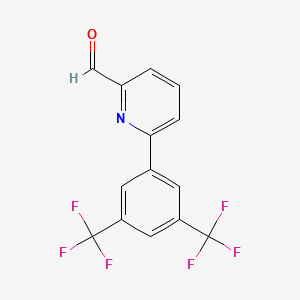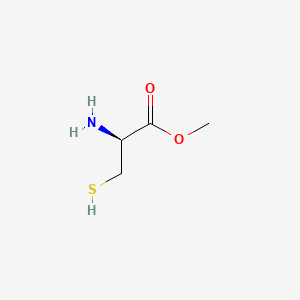
C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
Overview
Description
C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is an organic compound that features a unique structure combining a dimethylphenyl group and a pyridinyl group linked through a methylamine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine typically involves the reaction of 2,5-dimethylphenylacetic acid with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using more efficient catalysts and solvents. One method involves the use of Grignard reagents, where 2,5-dimethylphenylmagnesium bromide reacts with pyridine-4-carboxaldehyde, followed by reduction with lithium aluminum hydride . This method offers higher yields and is more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of β-glucuronidase, preventing the breakdown of glucuronides and thereby modulating various biological processes.
Neurotransmitter Modulation: It inhibits monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are crucial for its antidepressant effects.
Comparison with Similar Compounds
C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine can be compared with other similar compounds to highlight its uniqueness:
(2,5-Dimethyl-phenyl)-pyridin-2-yl methylene amine: Similar structure but different positioning of the pyridinyl group, leading to different chemical properties and applications.
(2,5-Dichloro phenyl)-pyridin-2-yl methylene amine: Contains chlorine substituents instead of methyl groups, which significantly alters its reactivity and biological activity.
These comparisons underscore the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-pyridin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-3-4-11(2)13(9-10)14(15)12-5-7-16-8-6-12/h3-9,14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERVVZFARQMUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride](/img/structure/B3164081.png)


![N-Benzyl-1-[6-(2,4-difluorophenyl)-2-pyridyl]methanamine](/img/structure/B3164097.png)




![{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3164142.png)
![3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid](/img/structure/B3164145.png)


